molecular formula C17H18FNO2 B2579803 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide CAS No. 617696-77-2

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide

Cat. No.: B2579803
CAS No.: 617696-77-2
M. Wt: 287.334
InChI Key: QIATYMWUEZURGC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-(2-phenylethyl)propanamide is a synthetic amide derivative characterized by a 4-fluorophenoxy group attached to a propanamide backbone and an N-(2-phenylethyl) substituent.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-13(21-16-9-7-15(18)8-10-16)17(20)19-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIATYMWUEZURGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide typically involves the reaction of 4-fluorophenol with a suitable propanoyl chloride derivative, followed by the introduction of the phenylethyl group. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with enzymes or receptors, modulating their activity. The phenylethyl group can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s core structure includes:

  • 4-Fluorophenoxy group: Enhances lipophilicity and metabolic stability.
  • Phenylethylamine moiety : Common in neurotransmitters and opioid ligands.
Table 1: Structural Comparison with Analogs
Compound Name Key Structural Differences Pharmacological Relevance
Target Compound 4-Fluorophenoxy, phenethylamide Unknown; structural NSAID/opioid hybrid
Para-fluorofentanyl (N-(4-fluorophenyl)-N-[1-(2-phenethyl)-4-piperidinyl]propanamide) Piperidinyl group, 4-fluorophenyl Potent opioid (10,031× morphine); high safety margin
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Chlorophenyl, isobutylphenyl Ibuprofen-derived anti-inflammatory
Isobutyryl fentanyl Piperidine, isobutyryl group Controlled opioid analog (high potency)
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide Hydroxyphenoxy, N-methyl Altered solubility/metabolism due to -OH

Pharmacological and Physicochemical Properties

  • Opioid Receptor Affinity : Para-fluorofentanyl’s piperidine ring is critical for µ-opioid receptor binding . The target compound lacks this feature, likely reducing opioid activity.
  • Physicochemical Properties: Lipophilicity: Fluorine and phenyl groups enhance membrane permeability.

Research Findings and Implications

  • Opioid Analogs : Piperidine-containing propanamides (e.g., R 31 833 in ) exhibit extreme potency (ED₅₀ = 0.00032 mg/kg), but the target compound’s lack of piperidine may shift its mechanism away from opioid pathways .
  • NSAID Hybrids : Flurbiprofen-amphetamine hybrids () highlight the role of amide linkages in merging anti-inflammatory and CNS-active pharmacophores, a strategy applicable to the target compound .
  • Safety Margins: Piperidine-based opioids like R 30 730 () show high safety margins (LD₅₀/ED₅₀ = 25,211), whereas non-opioid propanamides (e.g., ) may offer better therapeutic indices for non-analgesic applications .

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